The compound "N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine" is a derivative of the quinazoline class, which has been extensively studied due to its diverse pharmacological properties. Quinazolines are heterocyclic compounds that have shown a wide range of activities, including antihypertensive, antiviral, antitumor, and antimalarial effects. The interest in these compounds has led to the synthesis and evaluation of various derivatives to optimize their efficacy and safety profiles for potential therapeutic applications.
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine is synthesized through the condensation of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile []. This reaction is carried out in the presence of a polar aprotic solvent such as diglyme, dimethylformamide, t-butanol, hexamethylphosphoramide, or mixtures thereof [].
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine undergoes hydrogenation in the presence of a hydrogenating agent under pressure less than 10 kg/cm2 []. This reaction yields N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine, another intermediate in Alfuzosin synthesis [].
The quest for new antimalarial drugs has been a critical area of research due to the emergence of drug-resistant strains of the malaria parasite. The synthesis of 6,7-dimethoxyquinazoline-2,4-diamines has yielded promising drug leads, such as the compound SSJ-717, which has demonstrated high antimalarial activity. This discovery is significant as it provides a potential new therapeutic option to combat malaria, which remains a major global health challenge2.
While the provided data does not directly discuss the anticancer activity of "N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine," the metabolism of methylated aminoazo dyes, which are structurally related to quinazoline derivatives, has been studied in the context of carcinogenic activity. The demethylation of these compounds in vivo is a critical factor in their carcinogenic potency. This suggests that the manipulation of methylation patterns on quinazoline derivatives could potentially influence their anticancer properties1.
Quinazolines have been known to exhibit a variety of pharmacological activities. Their potential use in treating hypertension, viral infections, and tumors has been recognized, although the specific applications of "N-(4-Amino-6,7-dimethoxyquinazol-2-YL)-N-methyl-2-cyanoethylamine" in these areas are not detailed in the provided data. However, the broad activity spectrum of quinazoline derivatives indicates that further research could uncover additional therapeutic uses for these compounds2.
Quinazoline derivatives exert their biological effects through various mechanisms depending on their specific structural features. For instance, the antimalarial activity of quinazolines is often associated with their ability to interfere with the life cycle of the malaria parasite. The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines have led to the identification of compounds with significant antimalarial activity. The mechanism by which these compounds exert their antimalarial effect is not detailed in the provided data, but it is likely related to the inhibition of a key enzyme or disruption of a critical biological pathway in the parasite2.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0